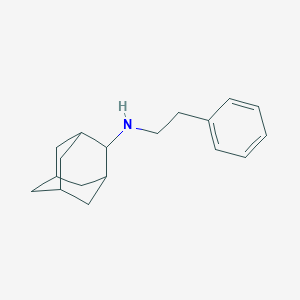
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as BQCA, is a chemical compound that has been widely studied for its potential applications in scientific research. BQCA belongs to a class of compounds known as quinolinecarboxamides, which are known to have a variety of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide involves its selective binding to the AMPA receptor. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide binds to a specific site on the receptor known as the allosteric modulatory site, which enhances the activity of the receptor. This leads to an increase in the flow of calcium ions into the neuron, which is critical for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its selective enhancement of AMPA receptor activity, N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to increase the release of neurotransmitters such as glutamate and acetylcholine. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in lab experiments is its selectivity for AMPA receptors. This allows researchers to selectively enhance the activity of these receptors without affecting other types of receptors. However, one limitation of using N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research involving N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide. One area of research involves the development of more potent and selective modulators of AMPA receptors. Another area of research involves the use of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the long-term effects of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide on synaptic plasticity and learning and memory processes.
Métodos De Síntesis
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide can be synthesized using a number of different methods. One common method involves the reaction of 3-methyl-2-phenyl-4-quinolinecarboxylic acid with sec-butylamine in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain pure N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide as a modulator of ionotropic glutamate receptors. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has been shown to selectively enhance the activity of AMPA receptors, which are known to play a critical role in synaptic plasticity and learning and memory processes. N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-(sec-butyl)-3-methyl-2-phenyl-4-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C21H22N2O |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-butan-2-yl-3-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H22N2O/c1-4-14(2)22-21(24)19-15(3)20(16-10-6-5-7-11-16)23-18-13-9-8-12-17(18)19/h5-14H,4H2,1-3H3,(H,22,24) |
Clave InChI |
DKERHDKPZMWELC-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
SMILES canónico |
CCC(C)NC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide](/img/structure/B262085.png)
![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)

![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)
